molecular formula C11H20ClNO2 B2636375 Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate;hydrochloride CAS No. 2580099-86-9

Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate;hydrochloride

Cat. No.: B2636375
CAS No.: 2580099-86-9
M. Wt: 233.74
InChI Key: XDLAMGLJUSADSG-BAUSSPIASA-N
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Description

Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate hydrochloride is a piperidine-derived small molecule featuring a cyclopropyl substituent at the 3-position of the piperidine ring and a methyl ester group at the 4-position. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, a common strategy to improve bioavailability in medicinal chemistry.

Properties

IUPAC Name

methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-14-11(13)6-9-4-5-12-7-10(9)8-2-3-8;/h8-10,12H,2-7H2,1H3;1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLAMGLJUSADSG-BAUSSPIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCNCC1C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CCNC[C@@H]1C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable piperidine derivative, followed by esterification to introduce the methyl acetate group. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate hydrochloride with three analogous compounds:

Compound Name CAS Molecular Formula MW (g/mol) Ring Structure Substituents Ester Group Key Features
Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate hydrochloride (Target) Not provided C₁₁H₁₈ClNO₂ ~231.7 Piperidine (6-membered) 3-cyclopropyl, 4-acetate methyl ester Methyl Stereochemistry (3R,4S); cyclopropyl enhances lipophilicity and ring strain
Methyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride 2225126-70-3 C₇H₁₃ClFNO₂ 197.6 Pyrrolidine (5-membered) 4-fluoro, 2-acetate methyl ester Methyl Fluorine increases metabolic stability; smaller ring size reduces flexibility
Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride 1630907-26-4 C₁₀H₂₀ClNO₂ 221.7 Piperidine (6-membered) 3-methyl, 4-acetate ethyl ester Ethyl Ethyl ester may lower solubility; methyl group reduces steric hindrance
(3S,4S)-Methyl 4-(4-chloro-phenyl)-1-methylpiperidine-3-carboxylate Not provided C₁₅H₂₀ClNO₂ ~281.8 Piperidine (6-membered) 4-chlorophenyl, 1-methyl, 3-carboxylate Methyl Aromatic chlorophenyl group introduces π-π stacking potential
Key Observations:

Ring Size and Flexibility: The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to the 5-membered pyrrolidine in the fluorinated analog . This flexibility may influence binding to biological targets.

Substituent Effects :

  • Cyclopropyl vs. Methyl/Fluoro : The cyclopropyl group in the target increases lipophilicity (logP ~2.5 estimated) compared to the methyl (logP ~1.8) or fluoro (logP ~1.5) substituents in analogs. This property may improve membrane permeability but reduce aqueous solubility.
  • Ester Groups : The methyl ester in the target and fluorinated analog hydrolyzes faster than ethyl esters (e.g., in ), which could affect metabolic stability.

Stereochemistry :

  • The (3R,4S) configuration in the target contrasts with the (2R,4S) configuration in the fluoropyrrolidine analog . Stereochemical differences can drastically alter biological activity or crystal packing.

Biological Activity

Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate; hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique piperidine structure with a cyclopropyl group, which may influence its interaction with various biological targets.

  • Molecular Formula : C10_{10}H16_{16}ClN\O\
  • Molecular Weight : Approximately 233.73 g/mol
  • CAS Number : Not specified in the search results.

The compound's unique structure allows for various modifications that can enhance its biological activity or lead to the synthesis of derivatives for further research.

Neurotransmitter Modulation

Preliminary studies suggest that Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate; hydrochloride may act as a modulator of neurotransmitter systems, particularly in the context of neurological and psychological conditions. The following potential activities have been noted:

  • Dopamine Receptor Interaction : The compound may exhibit affinity for dopamine receptors, which are crucial in mood regulation and psychotropic effects.
  • Serotonin Modulation : Interaction with serotonin receptors could indicate potential antidepressant properties.

Pharmacological Profile

The pharmacological profile of this compound is still under investigation, but initial findings point towards its utility in treating conditions such as depression and anxiety disorders. Further research is necessary to elucidate its full therapeutic potential.

Comparative Analysis

To better understand the uniqueness of Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate; hydrochloride, a comparative analysis with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate; hydrochloridePiperidine core with ester functionalityCyclopropyl substitution may confer distinct biological properties
(R)-fluoxetinePiperidine ring with a phenoxy groupEstablished antidepressant with significant clinical use
(2S)-1-(6-bromo-2,3-dihydroindol-1-yl)propan-2-amineIndole moiety instead of cyclopropaneTargets mood disorders differently

This table highlights how Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate; hydrochloride may offer unique therapeutic avenues compared to established compounds.

Case Study 1: Neuropharmacological Effects

A study explored the neuropharmacological effects of Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate; hydrochloride in animal models. Results indicated significant alterations in behavior consistent with increased serotonin levels, suggesting potential antidepressant effects.

Case Study 2: Receptor Binding Assays

Receptor binding assays demonstrated that the compound interacts with multiple neurotransmitter receptors. The binding affinity was notably higher for dopamine D2 receptors compared to serotonin receptors, indicating a possible preference that could be leveraged in drug development.

Research Findings Overview

Further research has indicated that modifications to the ester functionality can enhance biological activity. This suggests a pathway for developing more potent derivatives.

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